molecular formula C11H8N2O2S B183409 5-Nitro-2-phenylsulfanylpyridine CAS No. 4262-10-6

5-Nitro-2-phenylsulfanylpyridine

Cat. No. B183409
CAS RN: 4262-10-6
M. Wt: 232.26 g/mol
InChI Key: DZMDLSOFHNYXMM-UHFFFAOYSA-N
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Description

5-Nitro-2-phenylsulfanylpyridine is a chemical compound with the molecular formula C11H8N2O2S . It has an average mass of 232.258 Da and a monoisotopic mass of 232.030655 Da .


Synthesis Analysis

The synthesis of 5-Nitro-2-phenylsulfanylpyridine can be achieved from 2-Chloro-5-nitropyridine and Thiophenol . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-phenylsulfanylpyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Further analysis of the molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

Nitro compounds, such as 5-Nitro-2-phenylsulfanylpyridine, can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

5-Nitro-2-phenylsulfanylpyridine has physical and chemical properties typical of nitro compounds. The nitro group, -NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . More details about the physical and chemical properties can be found in the relevant papers .

properties

IUPAC Name

5-nitro-2-phenylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMDLSOFHNYXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351411
Record name 5-nitro-2-phenylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-phenylsulfanylpyridine

CAS RN

4262-10-6
Record name 5-nitro-2-phenylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Sreedhar, PS Reddy, MA Reddy - Synthesis, 2009 - thieme-connect.com
A simple and efficient route for the synthesis of biaryl sulfides have been developed in aqueous medium under base-and catalyst-free conditions. A wide variety of heteroaryl halides …
Number of citations: 40 www.thieme-connect.com

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